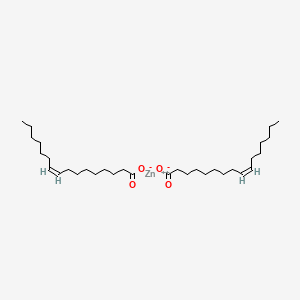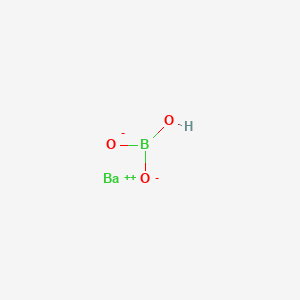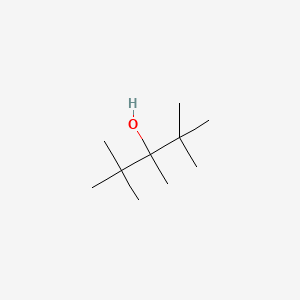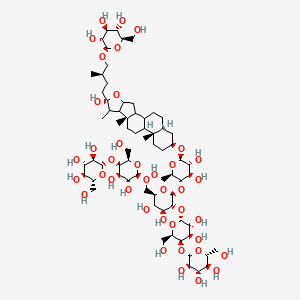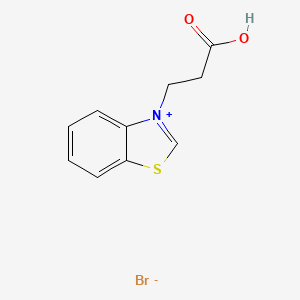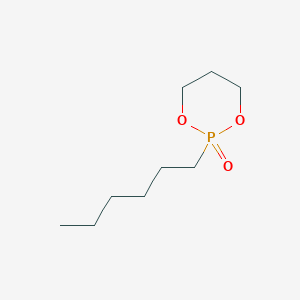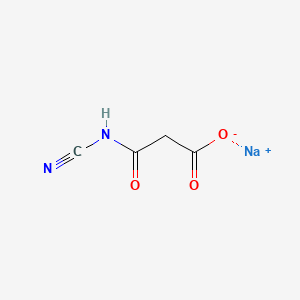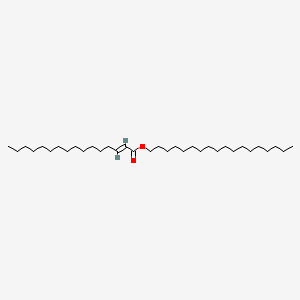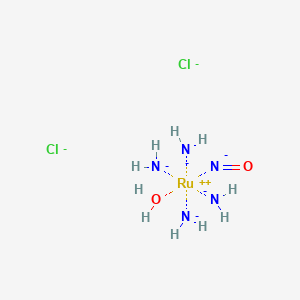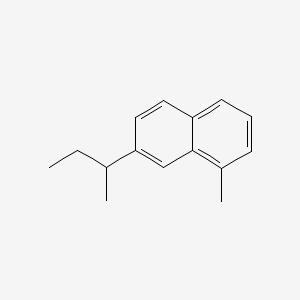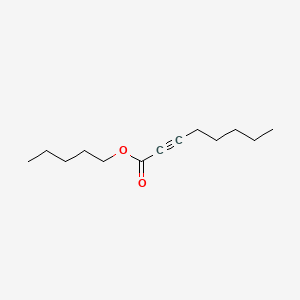
2-Octynoic acid, pentyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Octynoic acid, pentyl ester is an organic compound with the molecular formula C13H22O2 It is an ester derived from 2-octynoic acid and pentanol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-octynoic acid, pentyl ester typically involves the esterification of 2-octynoic acid with pentanol. This reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
2-Octynoic acid+PentanolAcid Catalyst2-Octynoic acid, pentyl ester+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the esterification process.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst to yield 2-octynoic acid and pentanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation of the ester can lead to the formation of carboxylic acids or other oxidized products, depending on the conditions and reagents used.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
Hydrolysis: 2-Octynoic acid and pentanol.
Reduction: 2-Octyn-1-ol and pentanol.
Oxidation: Various oxidized products, including carboxylic acids.
Scientific Research Applications
2-Octynoic acid, pentyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-octynoic acid, pentyl ester involves its interaction with specific molecular targets and pathways. The ester can undergo hydrolysis to release 2-octynoic acid, which may interact with cellular enzymes and receptors. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may exert its effects through modulation of enzyme activity and cellular signaling pathways.
Comparison with Similar Compounds
2-Octynoic acid: The parent acid of the ester, with similar chemical properties but different reactivity.
Pentyl acetate: Another ester with a similar structure but derived from acetic acid and pentanol.
Methyl heptine carbonate: An ester with a similar carbon chain length but different functional groups.
Uniqueness: 2-Octynoic acid, pentyl ester is unique due to the presence of both an ester functional group and an alkyne group in its structure
Properties
CAS No. |
10484-32-9 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
pentyl oct-2-ynoate |
InChI |
InChI=1S/C13H22O2/c1-3-5-7-8-9-11-13(14)15-12-10-6-4-2/h3-8,10,12H2,1-2H3 |
InChI Key |
KFFPWTGTLLSHSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CC(=O)OCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



